molecular formula C23H24N2O4 B11072684 Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate

Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate

Cat. No.: B11072684
M. Wt: 392.4 g/mol
InChI Key: GVTAALHUYRYKKH-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized via the cyclization of ortho-hydroxyaryl ketones with ethyl acetoacetate. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzoyl group is attached to the piperazine nitrogen. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and piperazine ring can bind to active sites, altering the function of the target molecule. This can lead to changes in cellular processes and biological pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-benzylpiperazino)methyl]-1-benzofuran-2-carboxylate
  • Ethyl 3-[(4-phenylpiperazino)methyl]-1-benzofuran-2-carboxylate
  • Ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate

Uniqueness

Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate is unique due to the presence of the benzoyl group on the piperazine ring, which can influence its binding affinity and specificity for certain molecular targets. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 3-[(4-benzoylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C23H24N2O4/c1-2-28-23(27)21-19(18-10-6-7-11-20(18)29-21)16-24-12-14-25(15-13-24)22(26)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3

InChI Key

GVTAALHUYRYKKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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